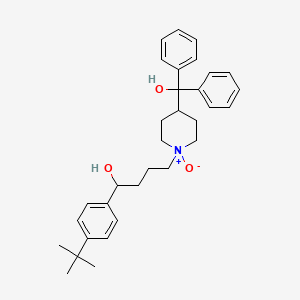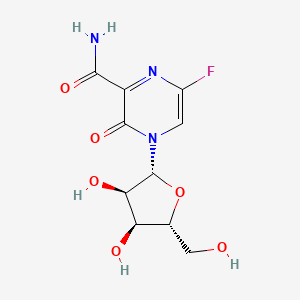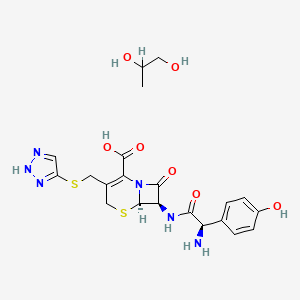
Deutéroéthanol
Vue d'ensemble
Description
Ethyl-1-d1 alcohol: is a deuterated form of ethanol, where one of the hydrogen atoms in the ethyl group is replaced by deuterium (a stable isotope of hydrogen). This compound is often used in scientific research due to its unique properties, which include a slightly different mass and nuclear magnetic resonance (NMR) characteristics compared to regular ethanol.
Applications De Recherche Scientifique
Chemistry:
NMR Spectroscopy: Ethyl-1-d1 alcohol is used as a solvent and internal standard in NMR spectroscopy due to its distinct deuterium signal, which helps in the analysis of complex molecular structures.
Biology:
Metabolic Studies: It is used in metabolic studies to trace the incorporation and transformation of ethanol in biological systems, providing insights into metabolic pathways and enzyme activities.
Medicine:
Pharmacokinetics: Ethyl-1-d1 alcohol is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ethanol in the human body.
Industry:
Isotope Labeling: It is used in the production of labeled compounds for various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Deuteroethanol, also known as ETHYL-1-D1 ALCOHOL, primarily targets the same enzymes as ethanol does in the human body. The main targets are the liver enzymes alcohol dehydrogenase and aldehyde dehydrogenase . These enzymes play a crucial role in the metabolism of alcohol in the body .
Mode of Action
Deuteroethanol interacts with its targets in a unique way. The body uses alcohol dehydrogenase to convert ethanol to acetaldehyde, a toxic compound . Deuteroethanol, due to the presence of deuterium (a heavier isotope of hydrogen), slows down this conversion process by 4.5 times compared to normal ethanol . This is due to the kinetic isotope effect, which slows down chemical transformations when a heavier isotope is involved . Aldehyde dehydrogenase, which converts acetaldehyde to acetate, shows no rate change .
Biochemical Pathways
The biochemical pathways affected by deuteroethanol are similar to those affected by ethanol. The primary pathway is the metabolism of ethanol to acetaldehyde by alcohol dehydrogenase, followed by the conversion of acetaldehyde to acetate by aldehyde dehydrogenase . Deuteroethanol slows down the first step, reducing the concentration of acetaldehyde in the body at any given time .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of deuteroethanol are expected to be similar to those of ethanol, given their structural similarities . The presence of deuterium may influence these properties, particularly metabolism, as deuteroethanol is metabolized more slowly than ethanol .
Result of Action
The molecular and cellular effects of deuteroethanol’s action primarily involve a reduction in the levels of acetaldehyde, a toxic compound that can cause inflammation, cirrhosis of the liver, esophageal cancer, and other ill effects . By slowing the conversion of ethanol to acetaldehyde, deuteroethanol may potentially reduce these harmful effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of deuteroethanol. For instance, the presence of other substances, such as food or drugs, can affect the metabolism of deuteroethanol . Additionally, the overall health status of the individual, including liver function and genetic factors that affect enzyme activity, can also influence the action of deuteroethanol .
Analyse Biochimique
Biochemical Properties
Deuteroethanol interacts with the same enzymes, proteins, and other biomolecules as ethanol. The primary enzyme involved in its metabolism is alcohol dehydrogenase, which converts deuteroethanol to acetaldehyde . The presence of deuterium slows down this conversion process, resulting in a lower concentration of acetaldehyde, a toxic molecule, in the body at any given time .
Cellular Effects
The effects of deuteroethanol on cells are similar to those of ethanol, but its slower metabolism results in less acetaldehyde production and therefore potentially less cellular damage . It influences cell function in the same way as ethanol, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of deuteroethanol is similar to that of ethanol. It binds to the same biomolecules and exerts its effects at the molecular level. The presence of deuterium slows down the rate-determining step of the reaction with alcohol dehydrogenase, resulting in a slower conversion to acetaldehyde .
Temporal Effects in Laboratory Settings
In laboratory settings, deuteroethanol has been observed to have a slower rate of metabolism compared to ethanol, leading to a lower concentration of acetaldehyde over time . This could potentially result in less cellular damage and fewer long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of deuteroethanol in animal models are expected to vary with dosage, similar to ethanol. Due to the slower metabolism of deuteroethanol, the effects may be less severe or occur over a longer period of time .
Metabolic Pathways
Deuteroethanol is involved in the same metabolic pathways as ethanol. It is metabolized by alcohol dehydrogenase to acetaldehyde, which is then further metabolized to acetate by aldehyde dehydrogenase .
Transport and Distribution
Deuteroethanol is transported and distributed within cells and tissues in the same manner as ethanol. It can interact with the same transporters and binding proteins, and its distribution within the body is expected to be similar .
Subcellular Localization
The subcellular localization of deuteroethanol is expected to be similar to that of ethanol. It can be found throughout the cell, and its activity or function is not expected to be significantly affected by its localization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Deuterium Exchange Reaction:
- Ethyl-1-d1 alcohol can be synthesized through a deuterium exchange reaction where ethanol is reacted with deuterium oxide (D₂O) in the presence of a catalyst.
Reaction Conditions: Typically, a platinum or palladium catalyst is used, and the reaction is carried out at elevated temperatures to facilitate the exchange of hydrogen with deuterium.
-
Reduction of Deuterated Acetaldehyde:
- Another method involves the reduction of deuterated acetaldehyde (acetaldehyde-d1) using a deuterium source such as lithium aluminum deuteride (LiAlD₄).
Reaction Conditions: This reaction is usually performed under an inert atmosphere to prevent oxidation, and the temperature is maintained at low to moderate levels to control the reaction rate.
Industrial Production Methods:
- Industrial production of ethyl-1-d1 alcohol often involves the large-scale deuterium exchange process due to its cost-effectiveness and scalability. The use of deuterium oxide and a suitable catalyst allows for the efficient production of this compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
- Ethyl-1-d1 alcohol can undergo oxidation to form acetaldehyde-d1 and further oxidation to acetic acid-d1.
Common Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or pyridinium chlorochromate (PCC).
-
Reduction:
- It can be reduced to ethane-d1 using strong reducing agents.
Common Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Substitution:
- Ethyl-1-d1 alcohol can participate in nucleophilic substitution reactions to form various deuterated derivatives.
Common Reagents: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in the presence of nucleophiles.
Major Products:
Oxidation: Acetaldehyde-d1, acetic acid-d1.
Reduction: Ethane-d1.
Substitution: Deuterated ethers, esters, and other derivatives.
Comparaison Avec Des Composés Similaires
Ethanol-d6: A fully deuterated form of ethanol where all hydrogen atoms are replaced by deuterium.
Methanol-d4: A deuterated form of methanol used in similar applications.
Isopropanol-d8: A deuterated form of isopropanol with all hydrogen atoms replaced by deuterium.
Uniqueness:
- Ethyl-1-d1 alcohol is unique due to its selective deuteration, which allows for specific studies on the ethyl group without altering the entire molecule. This selective labeling provides more precise information in research applications compared to fully deuterated compounds.
Propriétés
IUPAC Name |
1-deuterioethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-VMNATFBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the key structural differences between ethanol and deuteroethanol?
A1: Deuteroethanol (C₂D₅OD) is an isotopologue of ethanol (C₂H₅OH) where the hydrogen atoms are replaced with deuterium atoms. This substitution impacts the physical properties, such as melting and boiling points, while maintaining similar chemical reactivity.
Q2: How does deuteration in deuteroethanol affect reaction rates involving proton transfer?
A2: [] Studies investigating the reaction of 2,4,6-trinitrobenzyl anion with 3-methylphenol in ethanol and deuteroethanol showed a significant kinetic isotope effect. The reaction rate with deuterated 3-methylphenol in deuteroethanol was 12 times slower than with regular 3-methylphenol in ethanol at -30°C. This difference highlights the significant impact of deuterium substitution on reactions involving proton transfer, suggesting the proton transfer step is rate-limiting. []
Q3: Can you elaborate on the applications of deuteroethanol in studying enzymatic reaction mechanisms?
A3: [] Deuteroethanol is frequently employed to investigate the stereospecificity and kinetic mechanisms of enzymes involved in alcohol metabolism. For example, studies on Drosophila alcohol dehydrogenase (ADH) utilized deuteroethanol to probe the enzyme's unique stereospecificity for 4-pro-S hydride transfer. By analyzing the kinetic isotope effects and pre-steady state transients with deuterated substrates, researchers gain valuable insights into the intricate steps of enzymatic catalysis. []
Q4: How is deuteroethanol used in synthetic organic chemistry?
A4: [] Deuteroethanol serves as a valuable reagent for introducing deuterium into organic molecules. A notable application is the synthesis of 2,2-difluoro-1,1-deuteroethanols through the reaction of difluoroenolates and difluorobenzyl carbanions with formaldehyde-d2 generated in situ from deuterated dimethylsulfoxide. This method enables the preparation of specifically deuterated compounds valuable for mechanistic and metabolic studies. []
Q5: Can you provide an example of how deuteroethanol is used in studying hydrogen exchange processes?
A6: [] While the provided abstract is in Russian and lacks specific details, the title mentions investigating the kinetics of hydrogen exchange between alcohol and amine in solution using a stopped-flow method. This suggests that studies exploring hydrogen bonding interactions and exchange dynamics between alcohols like ethanol and amine-containing molecules utilize techniques like stopped-flow kinetics, with deuteroethanol potentially serving as a probe to track hydrogen/deuterium exchange rates. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)



![Di-[2-(2,3-dichlorophenyl)aminoethyl]amine](/img/structure/B1148230.png)








